1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine, and subsequent intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce more saturated heterocycles.
Scientific Research Applications
1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one: Similar structure but different hydrogenation state.
4-bromo-1,6-dimethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: Contains a bromine substituent, which can alter its reactivity and applications.
2,6-dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Another nitrogen-containing heterocycle with different ring fusion and substitution patterns.
Uniqueness
1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical properties and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,6-dimethylpyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C9H10N2O/c1-10-5-3-7-4-6-11(2)9(12)8(7)10/h3-6H,1-2H3 |
InChI Key |
HKFFYZDSLSOEMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)C |
Origin of Product |
United States |
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